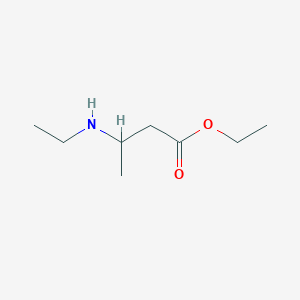

Ethyl 3-(ethylamino)butanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-(ethylamino)butanoate is a chemical compound that is part of a broader class of organic compounds known as enaminones. Enaminones are characterized by the presence of an amino group attached to a carbon-carbon double bond. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of compounds related to Ethyl 3-(ethylamino)butanoate involves various organic reactions. For instance, the synthesis of 3-ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide involves the reaction of aromatic compounds with enaminones, which is characterized by the formation of intramolecular hydrogen bonds and a transoide configuration of amide fragments . Similarly, the synthesis of ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate is achieved through the reaction of 3-methyl-1H-indole-2-carbohydrazide with ethyl 3-oxobutanoate under reflux conditions . These methods demonstrate the versatility of enaminones in organic synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 3-(ethylamino)butanoate is often elucidated using spectroscopic methods such as IR, NMR, and X-ray diffraction. For example, the structure of 3-ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide was determined using IR-spectroscopy and supported by quantum chemical calculations, revealing specific bond lengths and angles that define the geometry of the molecule . The crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined by X-ray diffraction, providing detailed information about the crystallographic parameters .

Chemical Reactions Analysis

The reactivity of Ethyl 3-(ethylamino)butanoate and related compounds can be inferred from the types of chemical reactions they undergo. Enaminones are known to participate in various organic reactions, including condensation, cyclization, and addition reactions. The studies of isomeric enaminones show that tautomerism can play a significant role in the reactivity of these compounds, with the potential for various tautomeric forms to exist .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-(ethylamino)butanoate derivatives can be diverse, depending on their molecular structure. The presence of functional groups such as amide, ester, and amino groups can influence properties like solubility, melting point, and reactivity. For instance, the crystallographic study of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate provides insights into its density and molecular weight, which are crucial for understanding its behavior in different environments .

Applications De Recherche Scientifique

Biofuel and Biocommodity Chemical Production

Research demonstrates the use of enzymatic systems and expression platforms for the production of biofuels and biocommodity chemicals. For example, a study illustrated the production of 2-butanol and its precursor butanone (methyl ethyl ketone – MEK) in Saccharomyces cerevisiae. This process involved a B12-dependent dehydratase and a secondary alcohol dehydrogenase, highlighting the pathway's potential for biofuel production. This relates to Ethyl 3-(ethylamino)butanoate as it outlines synthetic pathways and enzymatic reactions that could involve similar or derivative compounds (Ghiaci, Norbeck, & Larsson, 2014).

Synthesis of Novel Chemical Scaffolds

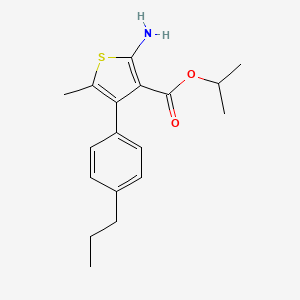

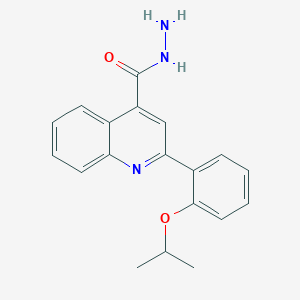

Another study involved the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, showcasing the versatility of ethyl 4-(1H-indol-3-yl)butanoate in creating potent urease inhibitors. This research illustrates the potential for compounds like Ethyl 3-(ethylamino)butanoate in developing new therapeutic agents, providing a foundation for drug design and chemical synthesis (Nazir et al., 2018).

Advanced Material Synthesis

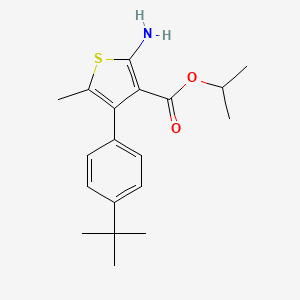

The development of new materials also benefits from compounds related to Ethyl 3-(ethylamino)butanoate. For instance, the synthesis of novel zinc complexes for the growth of ZnO via AP-MOCVD demonstrates the role of beta-enaminoesters and beta-ketoimines in material science. These precursors, such as Ethyl 3-N-(isopropylamino)-2-butenoate, are crucial for producing high-quality ZnO films, underscoring the importance of similar compounds in advanced material synthesis (Matthews, Onakoya, Ouattara, & Butcher, 2006).

Heterocyclic Compound Synthesis for Antimycobacterial Agents

The synthesis of heterocyclic compounds, such as tetrahydro-pyridines and pyridines, demonstrates the utility of compounds like ethyl-3-oxo-4-(arylsulfanyl)butanoate in creating antimycobacterial agents. This research highlights the potential for Ethyl 3-(ethylamino)butanoate and related compounds in medicinal chemistry, contributing to the development of new treatments for tuberculosis (Raju et al., 2010).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 3-(ethylamino)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-4-9-7(3)6-8(10)11-5-2/h7,9H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRMCOWFDUQFMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)CC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(ethylamino)butanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-7-(1,1-dimethylpropyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1326599.png)

![4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326633.png)

![5-[(2,5-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1326634.png)

![4-allyl-5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326635.png)

![4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326637.png)

![4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326638.png)

![5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326641.png)